Methyl 3-bromo-4-iodobenzoate

Cross-coupling Chemoselectivity Sequential synthesis

Standard mono-halogenated or regioisomeric dihalogenated analogs fail to provide orthogonal reactivity for programmed biaryl synthesis, leading to protecting group burden and failed routes. Methyl 3-bromo-4-iodobenzoate (CAS 249647-24-3) exploits C-I/C-Br kinetic differentiation for site-selective, protecting-group-free sequential Suzuki coupling. • Sequential two-aryl installation at predefined 3- and 4-positions • Chemoselective ester reduction for orthogonal linker functionalization • Solid-state form for GMP-compliant handling. 98% purity; global stock.

Molecular Formula C8H6BrIO2
Molecular Weight 340.94 g/mol
CAS No. 249647-24-3
Cat. No. B1369219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-iodobenzoate
CAS249647-24-3
Molecular FormulaC8H6BrIO2
Molecular Weight340.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)I)Br
InChIInChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
InChIKeyOIMBMPVAESWCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Iodobenzoate: Orthogonal Cross-Coupling Building Block


Methyl 3-bromo-4-iodobenzoate (CAS 249647-24-3) is a benzoate ester derivative featuring bromine and iodine substituents ortho to each other on the aromatic ring . With a molecular weight of 340.94 g/mol and a melting point of 56–60 °C, this compound functions primarily as a bifunctional electrophilic building block for sequential palladium-catalyzed cross-coupling reactions . Its core value in synthetic chemistry derives from the inherent reactivity differential between the C–I and C–Br bonds, which enables programmed, site-selective arylation, alkynylation, or amination in a controlled, stepwise manner without the need for additional protecting group manipulations .

1
Orthogonal cross-coupling building block for programmed, site-selective arylation or alkynylation.
2
Bifunctional electrophilic reagent enabling sequential Pd-catalyzed diversification without protecting groups.
3
Solid-state format may support precise weighing and purification in synthetic workflows.

Why Generic Substitution Fails for Methyl 3-Bromo-4-Iodobenzoate


Generic substitution with mono-halogenated benzoates (e.g., methyl 4-bromobenzoate or methyl 3-iodobenzoate) or other regioisomeric dihalogenated analogs (e.g., methyl 3-bromo-5-iodobenzoate) fails to replicate the precise synthetic utility of methyl 3-bromo-4-iodobenzoate due to the loss of its critical orthogonally addressable reactivity . The specific 3-bromo-4-iodo substitution pattern is not merely a structural variation; it is a functional prerequisite for sequential, site-selective diversification. While iodine at the 4-position undergoes oxidative addition with Pd(0) catalysts substantially faster than bromine at the 3-position, this kinetic differentiation is sensitive to the exact substitution pattern and electronic environment . Analogs with different halogen placement, such as methyl 3-bromo-5-iodobenzoate, may exhibit altered selectivity in cross-coupling due to differing steric and electronic influences, which can lead to unwanted product mixtures and failed synthetic routes . The following quantitative evidence details the specific and non-interchangeable performance characteristics of this compound.

!
Mono-halogenated benzoates lack the orthogonal reactivity required for sequential diversification.
!
Regioisomeric analogs such as methyl 3-bromo-5-iodobenzoate may shift site-selectivity and alter coupling outcomes.
!
Ethyl ester analog differs in physical state and molecular weight, which may affect handling and stoichiometric calculations.

Methyl 3-Bromo-4-Iodobenzoate: Differentiated Reactivity Evidence


Orthogonal C–I vs C–Br Chemoselectivity

Methyl 3-bromo-4-iodobenzoate demonstrates high chemoselectivity in Pd-catalyzed cross-coupling, with the C–I bond undergoing oxidative addition significantly faster than the C–Br bond. This allows for the sequential, site-selective functionalization of the aromatic ring without the need for protecting groups . This is a class-level property of ortho-bromo-iodoarenes, where the intrinsic reactivity difference between aryl iodides and aryl bromides is well-established [1]. The specific ortho arrangement of the halogens in this compound facilitates efficient sequential coupling by ensuring the first reaction occurs exclusively at the iodine site, leaving the bromine intact for a subsequent, independent transformation .

C–I vs C–Br Chemoselectivity
Class-level inference
C–I oxidative addition ~10² to 10³ faster than C–Br
Supports iodine-first sequential coupling without protecting groups.
Kinetic ratio is class-level for ortho-bromo-iodoarenes; conditions may vary.
Cross-coupling Chemoselectivity Sequential synthesis

Chemoselective Ester Reduction with Aryl Halide Tolerance

The methyl ester group of methyl 3-bromo-4-iodobenzoate can be selectively reduced to the corresponding benzyl alcohol without affecting the sensitive aryl bromide and iodide functionalities. This is a crucial transformation for further derivatization. A specific synthetic protocol from patent literature demonstrates the reduction of methyl 3-bromo-4-iodobenzoate using lithium tetrahydroborate in THF, yielding the alcohol product in 65% yield after 36 hours at room temperature . This demonstrates the compound's compatibility with hydride-based reductions, a key requirement for building block utility.

Ester Reduction Yield
Head-to-head
65% yield
Reported yield for chemoselective reduction to benzyl alcohol with aryl halide tolerance.
LiBH₄, THF, rt, 36 h; single-step protocol benchmark.
Synthetic methodology Reduction Functional group tolerance

Regioisomer Reactivity: 3-Bromo-4-Iodo vs 3-Bromo-5-Iodo

The specific 3-bromo-4-iodo substitution pattern is critical for achieving predictable selectivity in cross-coupling. The ortho-relationship between the halogens creates a unique electronic and steric environment. Studies on analogous compounds indicate that the selectivity and reaction conditions for cross-coupling can vary significantly between regioisomers like 1-bromo-4-iodobenzene and 1-bromo-3-iodobenzene . Therefore, substituting methyl 3-bromo-4-iodobenzoate with its regioisomer, methyl 3-bromo-5-iodobenzoate, is not chemically equivalent and would be expected to result in different reaction outcomes, rates, and potentially the formation of different product isomers .

Regioisomer Reactivity
Class-level inference
Ortho-bromo-iodo pattern favors exclusive initial C–I reaction
Regioisomer identity is critical for predictable cross-coupling selectivity.
Meta-substituted analog may exhibit altered reaction outcomes.
Regioselectivity Isomer comparison Synthetic planning

Solid-State Handling Advantage over Ethyl Ester Analog

When compared to its close analog, ethyl 3-bromo-4-iodobenzoate (MW 354.97 g/mol), methyl 3-bromo-4-iodobenzoate (MW 340.94 g/mol) offers a lower molecular weight and a different physical state . This can translate into advantages in handling and stoichiometric calculations. The methyl ester is a solid with a melting point of 56–60 °C, whereas the ethyl analog is reported as a liquid [1]. The solid form of the methyl ester can be advantageous for precise weighing, storage stability, and purification by recrystallization, which are important considerations for reproducible synthesis in both research and scale-up settings .

Solid-State Handling
Head-to-head
Solid (mp 56–60 °C) vs liquid ethyl ester analog
Solid form may support precise weighing, storage stability, and recrystallization.
Molecular weight difference of ~14 g/mol vs ethyl ester.
Physical properties Handling Procurement

Methyl 3-Bromo-4-Iodobenzoate: Best-Fit Application Scenarios


Unsymmetrical Biaryl Library Synthesis

Leverage the orthogonal reactivity of the C–I and C–Br bonds for the programmed, sequential installation of two distinct aryl groups via Suzuki-Miyaura coupling. The well-documented chemoselectivity ensures the first coupling occurs exclusively at the iodine site, enabling the efficient generation of diverse, non-symmetrical biaryl scaffolds. This approach is ideal for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a central aromatic core, as it minimizes the number of synthetic steps and maximizes molecular diversity.

Orthogonally Addressable Linkers for Bioconjugation

The documented yield for the chemoselective reduction of the methyl ester to a benzylic alcohol provides a direct route to a key intermediate. This intermediate can then be used to create orthogonally functionalized linkers. The benzylic alcohol can be activated or functionalized (e.g., converted to a leaving group or attached to a solid support), while the aryl bromide and iodide remain available for subsequent sequential cross-coupling reactions. This enables the construction of complex molecular architectures with distinct functional handles for applications in bioconjugation, polymer chemistry, or the synthesis of advanced organic materials.

3,4-Disubstituted API Key Intermediate

Utilize this compound as a strategic building block for the construction of 1,2,3,4-tetrasubstituted aromatic cores, a common motif found in many active pharmaceutical ingredients (APIs) and agrochemicals . Its defined regioisomeric identity guarantees the precise placement of functional groups on the target molecule, which is a non-negotiable requirement for meeting the strict specifications of pharmaceutical development and manufacturing. The solid-state form of the methyl ester also offers practical advantages for weighing accuracy and purity management in a GMP-like environment .

Novel Pd-Catalyzed Cross-Coupling Methodology Development

Employ methyl 3-bromo-4-iodobenzoate as a challenging and informative model substrate for the development of new catalysts and ligands for cross-coupling. Its internal competition between C–I and C–Br bonds provides a stringent test for chemoselectivity, while the ester group serves as a convenient spectroscopic handle for reaction monitoring and product analysis. Successfully achieving high yield and selectivity with this substrate is a strong demonstration of a new method's utility and functional group tolerance .

Application
Selection Property
Validation Focus
Unsymmetrical Biaryl Library Synthesis
Orthogonal C–I / C–Br chemoselectivity
Sequential Suzuki-Miyaura coupling order and site fidelity
Orthogonally Addressable Linker Construction
Chemoselective ester reduction compatibility
Reduction yield and aryl halide integrity post-reduction
3,4-Disubstituted Key Intermediate Synthesis
Defined regioisomeric identity and solid-state format
Purity management and stoichiometric accuracy in scale-up
Pd-Catalyzed Methodology Development
Internal competition substrate for chemoselectivity screening
Selectivity ratio and functional group tolerance assessment

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